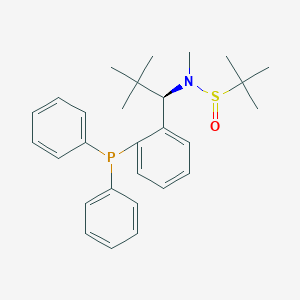
(R)-N-((R)-1-(2-(Diphenylphosphanyl) phnyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and catalysis. The compound features a diphenylphosphanyl group, which is known for its utility in various chemical reactions, particularly in the formation of coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphanyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine
The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. It can be used as a chiral auxiliary or ligand in asymmetric synthesis, leading to the production of drugs with high enantiomeric purity.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.
Mechanism of Action
The mechanism by which ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal-catalyzed reactions. The diphenylphosphanyl group provides steric and electronic properties that enhance the catalytic activity of the metal complexes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydro-4-phenyl-oxazole
- Trifluoromethyl phenyl sulfone
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both diphenylphosphanyl and sulfinamide groups. These features make it particularly effective as a ligand in asymmetric catalysis, providing high enantioselectivity and catalytic efficiency.
Properties
Molecular Formula |
C28H36NOPS |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m0/s1 |
InChI Key |
LSFXASOJFLAEOF-RNWYOQHESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


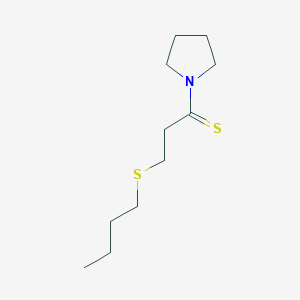
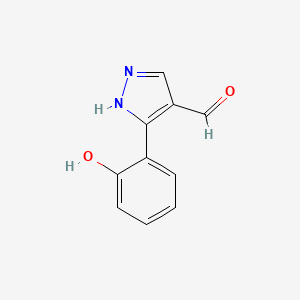



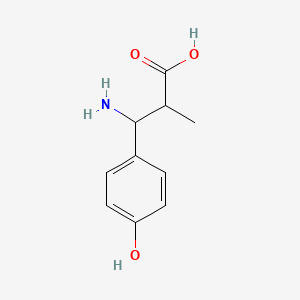

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
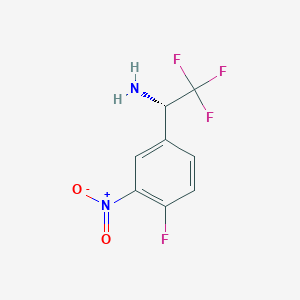
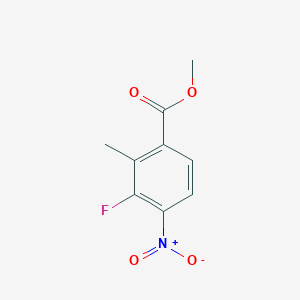
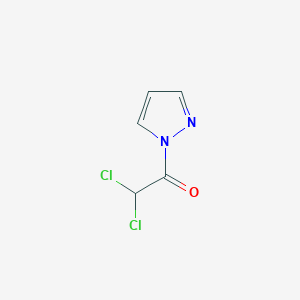
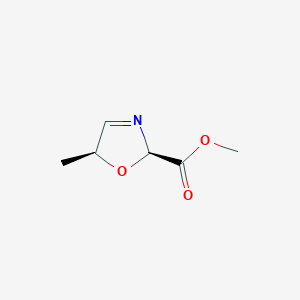
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
